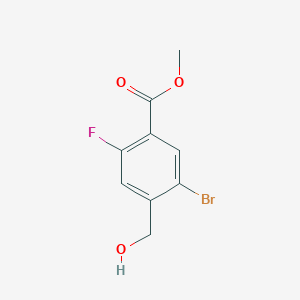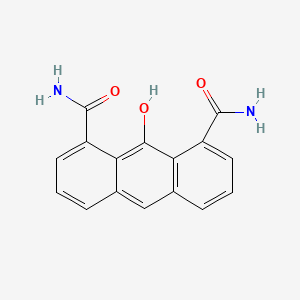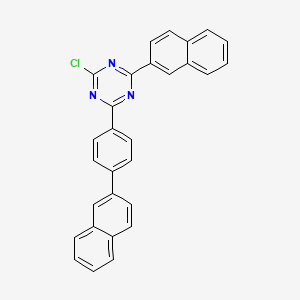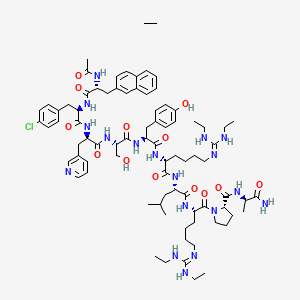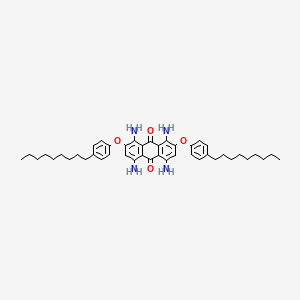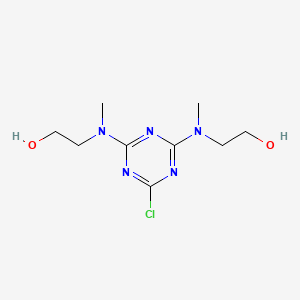
(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This specific compound is characterized by the presence of a carboxylic acid group at the 5-position of one thiophene ring and a propenyl group at the 5’-position of the other thiophene ring, with an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the bithiophene core with carbon dioxide in the presence of a base.
Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting with ethanol in the presence of an acid catalyst.
Introduction of the Propenyl Group: The propenyl group can be introduced through a Heck reaction, where the bithiophene core is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the propenyl group to a saturated alkyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and saturated alkyl derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its conductive properties.
Mécanisme D'action
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-Bithiophene)-5-carboxylic acid, ethyl ester: Lacks the propenyl group, which may affect its electronic properties.
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-: Lacks the ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is unique due to the presence of both the propenyl and ethyl ester groups, which confer distinct electronic and solubility properties. These features make it a versatile compound for various applications in organic electronics, material science, and medicinal chemistry.
Propriétés
Numéro CAS |
105125-04-0 |
|---|---|
Formule moléculaire |
C14H12O2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
ethyl 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12O2S2/c1-3-5-10-6-7-11(17-10)12-8-9-13(18-12)14(15)16-4-2/h6-9H,4H2,1-2H3 |
Clé InChI |
SWKIVJPAAHNECV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
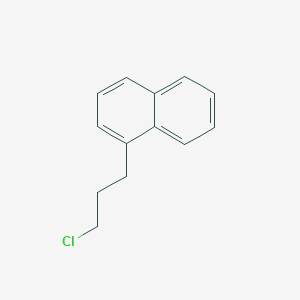
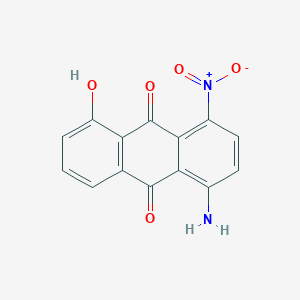
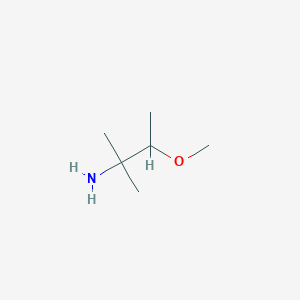
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
